![molecular formula C12H13N3O3 B2935516 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1272771-49-9](/img/structure/B2935516.png)

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

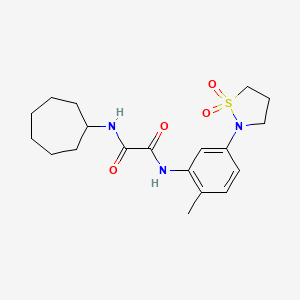

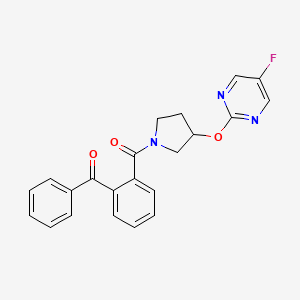

Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific structure of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure . These reactions can be used to further modify the structure of the triazole or to create new compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure . In general, they are stable compounds that can exist as solids or liquids at room temperature.Scientific Research Applications

Antibacterial Applications

Research on derivatives of triazolopyridine, such as those involving the synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine, has shown promising antibacterial activity. These compounds have been evaluated in vitro for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives exhibiting significant antibacterial potential (Xiao et al., 2014).

Synthetic Methodologies

Another aspect of research focuses on the synthesis of triazolopyridine derivatives, where innovative methodologies enable the construction of complex heterocyclic structures. For instance, studies involving the synthesis of triazolopyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have facilitated the metal-free construction of these compounds, highlighting efficient routes to biologically significant heterocycles (Zheng et al., 2014).

Electrochemical Properties

The electrochemical properties of triazolopyridine derivatives have also been a subject of investigation, where compounds such as 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines have been synthesized and analyzed for their ionization potentials and affinity. Such studies contribute to the understanding of the electronic characteristics of these compounds, which can be essential for applications in materials science (Tan et al., 2007).

Fluorescent Amino Acids

Research has also extended to the synthesis of new fluorescent amino acids with a triazolopyridine core, demonstrating the potential of these compounds as diacid sensors. The intense emission characteristics of these compounds have been employed to sense the distance between two carboxylic acids, indicating their utility in biochemical and analytical applications (Chiassai et al., 2018).

Mechanism of Action

Target of Action

Triazoles are a class of compounds that are known to interact with a variety of enzymes and receptors in biological systems . .

Biochemical Pathways

Triazoles are known to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECWKRNOHNUCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)

![4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2935454.png)

![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)

![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)